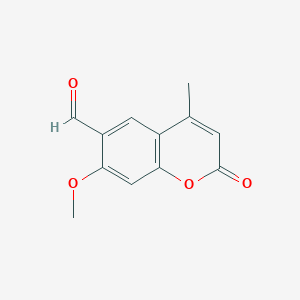
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde is a compound belonging to the class of organic compounds known as coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with hexamine, followed by the reaction with malononitrile in the presence of triethylamine . Industrial production methods often employ green chemistry principles, utilizing green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to penetrate bacterial cell membranes and disrupt cellular processes . In cancer research, it has been shown to induce apoptosis in tumor cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
7-methoxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methyl-2-oxo-2H-chromene-6-carbaldehyde: Similar in structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.
7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: Contains a diethylamino group, which enhances its fluorescence properties, making it more suitable for use in fluorescent probes.
4-formyl-7-(diethylamino)-coumarin: Another derivative with enhanced photophysical properties, used in optical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-4-methyl-2-oxochromene-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-12(14)16-11-5-10(15-2)8(6-13)4-9(7)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSNDGILYAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













